
6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione is a heterocyclic compound that contains both pyrimidine and thiazine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a 2-aminothiazole derivative with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of environmentally friendly processes to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of both pyrimidine and thiazine rings can interact with various biological targets, making them valuable in drug discovery.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Research may focus on their ability to modulate specific biological pathways, leading to the development of new treatments for diseases.
Industry
Industrially, such compounds can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. They may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrimidine and thiazine rings, such as:
- 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazine-2,4(1H,3H)-dione
- 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)diazine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione lies in its specific ring structure and functional groups, which may confer distinct chemical and biological properties. Comparing its reactivity, biological activity, and applications with similar compounds can highlight its potential advantages and areas for further research.
Propriétés
Numéro CAS |
65413-40-3 |
|---|---|
Formule moléculaire |
C8H10N4O2S |
Poids moléculaire |
226.26 g/mol |
Nom IUPAC |
6-amino-1,3-dimethyl-7H-pyrimido[4,5-b][1,4]thiazine-2,4-dione |
InChI |
InChI=1S/C8H10N4O2S/c1-11-6(13)5-7(12(2)8(11)14)15-3-4(9)10-5/h3H2,1-2H3,(H2,9,10) |
Clé InChI |
VLJKUVOVWRMBTM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N=C(CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
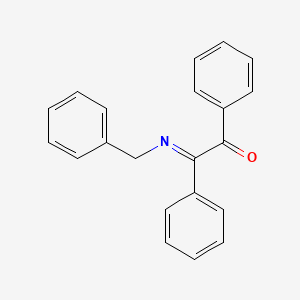
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
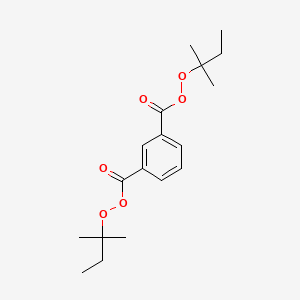


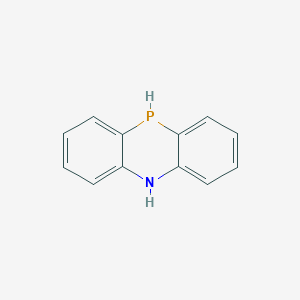


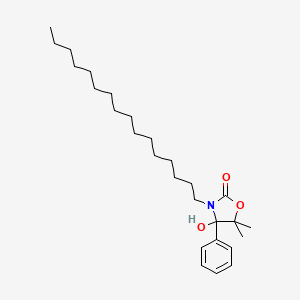
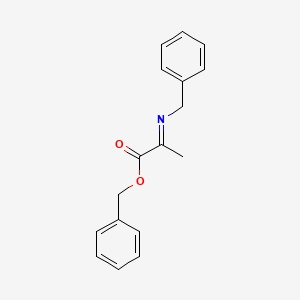
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)
